Scandium nitrate

Beschreibung

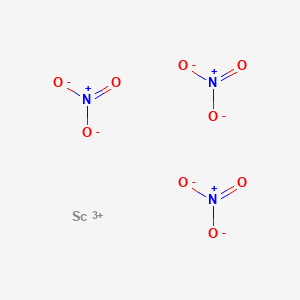

Structure

2D Structure

Eigenschaften

CAS-Nummer |

13465-60-6 |

|---|---|

Molekularformel |

HNO3Sc |

Molekulargewicht |

107.969 g/mol |

IUPAC-Name |

nitric acid;scandium |

InChI |

InChI=1S/HNO3.Sc/c2-1(3)4;/h(H,2,3,4); |

InChI-Schlüssel |

SPSBXWARWOLNDA-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sc+3] |

Kanonische SMILES |

[N+](=O)(O)[O-].[Sc] |

Andere CAS-Nummern |

13465-60-6 |

Piktogramme |

Oxidizer; Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Scandium Iii Nitrate and Derivatives

Direct Reaction Approaches

Direct reaction methods provide straightforward pathways to synthesize scandium(III) nitrate (B79036) from elemental scandium or its common oxide. These techniques vary in their reactants and conditions, leading to products with different hydration states.

Reaction of Scandium Oxide with Nitric Acid

A prevalent method for the synthesis of scandium(III) nitrate involves the reaction of scandium(III) oxide (Sc₂O₃) with nitric acid (HNO₃). scandium.orgresearchgate.net This reaction is a standard acid-base reaction where the basic oxide dissolves in the strong acid to form the corresponding salt and water. The balanced chemical equation for this reaction is:

Sc₂O₃ + 6HNO₃ → 2Sc(NO₃)₃ + 3H₂O webqc.org

To achieve this, scandium oxide is typically dissolved in concentrated nitric acid, often with heating to facilitate the dissolution process. researchgate.net One study suggests that for a 40% scandium concentrate, optimal conditions include a solid-to-liquid ratio of 1:10, a temperature of 90°C, and a reaction time of one hour with a nitric acid concentration of 500–700 g/L. kipt.kharkov.ua Following the reaction, excess nitric acid and water can be removed by evaporation to yield hydrated scandium nitrate crystals. researchgate.net It is noted that simply adding water to the concentrated solution can sometimes lead to the formation of oxo-salts through hydrolysis. researchgate.net

Reaction of Scandium Metal with Nitric Acid

Scandium metal also reacts with nitric acid to produce scandium(III) nitrate. scandium.org Scandium metal is readily soluble in dilute acids, where it forms the Sc³⁺ ion. inorganicventures.com When a strip of scandium metal is placed in concentrated nitric acid, a brown gas, nitrogen dioxide (NO₂), is rapidly formed as the metal dissolves. chemicalforums.com The resulting solution initially appears brown-yellow but becomes colorless upon warming. chemicalforums.com However, scandium metal shows resistance to a 1:1 mixture of concentrated nitric acid and 48% hydrofluoric acid, which is likely due to the formation of a protective passive layer on the metal's surface. wikipedia.orgsciencemadness.org

Reaction of Scandium Metal with Dinitrogen Tetroxide

Anhydrous scandium(III) nitrate can be prepared by the reaction of scandium metal with dinitrogen tetroxide (N₂O₄). wikipedia.orgassignmentpoint.com This reaction provides a direct route to the anhydrous salt, which can be crucial for applications where the presence of water is undesirable. The reaction proceeds as follows:

Sc + 3N₂O₄ → Sc(NO₃)₃ + 3NO assignmentpoint.com

This method is significant as it bypasses the formation of hydrated species that are typical in aqueous synthesis routes.

Anhydrous this compound Synthesis from Scandium Chloride and Dinitrogen Pentoxide

Another pathway to anhydrous scandium(III) nitrate involves the reaction of anhydrous scandium(III) chloride (ScCl₃) with dinitrogen pentoxide (N₂O₅). wikipedia.orgassignmentpoint.com This method is also designed to produce the water-free form of the salt. Dinitrogen pentoxide acts as a powerful nitrating agent in this solid-state or non-aqueous solvent reaction, converting the chloride salt into the nitrate salt.

Hydration and Crystallization Techniques

The control of hydration and the crystallization process are critical for obtaining scandium(III) nitrate with specific properties and in a solid, usable form.

Crystallization from Aqueous Solutions

A primary and conventional method for preparing scandium(III) nitrate is through crystallization from an aqueous solution. This process typically begins with the reaction of a scandium precursor, such as scandium oxide (Sc₂O₃) or scandium hydroxide (B78521) [Sc(OH)₃], with nitric acid (HNO₃). scandium.orgwikipedia.org The reaction yields a solution of this compound dissolved in water.

The general chemical equation for the reaction starting from scandium oxide is: Sc₂O₃ + 6 HNO₃ → 2 Sc(NO₃)₃ + 3 H₂O

For scandium hydroxide, the reaction is: Sc(OH)₃ + 3 HNO₃ → Sc(NO₃)₃ + 3 H₂O

Following the complete dissolution of the scandium precursor, the resulting aqueous solution is typically heated to concentrate the solute. chembk.com Subsequently, the concentrated solution is cooled, which reduces the solubility of this compound and induces crystallization. The crystals formed are often hydrates, such as scandium(III) nitrate tetrahydrate (Sc(NO₃)₃·4H₂O) or pentahydrate, due to the presence of water. wikipedia.orgchembk.com The hydrated crystals can be separated from the solution by filtration. Further gentle heating can be used to remove the water of crystallization to varying degrees. wikipedia.org For instance, heating the tetrahydrate form to 100°C can yield the anhydrous salt. chembk.com The slow cooling of hot, dilute solutions can yield small, well-formed crystals suitable for single-crystal X-ray diffraction studies. escholarship.orgosti.gov

| Reactant 1 | Reactant 2 | Product | Key Process Steps |

| Scandium oxide (Sc₂O₃) | Nitric acid (HNO₃) | Scandium(III) nitrate solution | Dissolution, Concentration, Cooling, Crystallization |

| Scandium hydroxide (Sc(OH)₃) | Nitric acid (HNO₃) | Scandium(III) nitrate solution | Dissolution, Concentration, Cooling, Crystallization |

Advanced Synthetic Routes

To meet the demands for materials with enhanced properties, advanced synthetic routes have been developed. These methods offer greater control over purity, crystallinity, and morphology.

Solvothermal Synthesis for High-Purity Crystals

Solvothermal synthesis is an effective method for producing high-purity, crystalline this compound. smolecule.com This technique involves a chemical reaction in a closed system, typically a Teflon-lined autoclave, where a solvent is brought to temperatures above its boiling point, leading to elevated pressure. acs.orgsci-hub.se The increased temperature and pressure enhance the solubility and reactivity of the precursors, facilitating the formation of well-defined crystals. sci-hub.se

In a typical solvothermal synthesis of scandium compounds, a scandium salt is dissolved in a suitable solvent. smolecule.com The choice of solvent is critical as it can influence the final product's characteristics. researchgate.net The sealed autoclave is then heated for a specific duration, allowing for the nucleation and growth of high-purity crystals. This method is advantageous as the products are often highly crystalline directly from the reaction, potentially eliminating the need for post-synthesis annealing. sci-hub.se This process is particularly valuable for targeting specific polymorphs or metastable phases that are inaccessible through conventional high-temperature solid-state reactions. acs.org

Complex-Based Precursor Solution Methods for Nanomaterials

The synthesis of scandium-based nanomaterials, such as scandium oxide (Sc₂O₃) nanoparticles, often utilizes this compound as a precursor in complex-based solution methods. researchgate.netresearchgate.netmdpi.com This approach offers precise control over the size and distribution of the resulting nanoparticles.

A representative procedure involves synthesizing a stock solution of this compound, which serves as the scandium source. researchgate.netmdpi.com This is often prepared by dissolving scandium oxide in nitric acid with prolonged heating. researchgate.netmdpi.com A complexing agent, such as triethanolamine (B1662121) (TEA), is then added to the this compound solution. researchgate.netresearchgate.net The TEA forms a stable, bulky complex with the scandium ions in the solution. researchgate.net Initially, this may form a precipitate of scandium hydroxide, which is then redissolved by adjusting the pH to an acidic value (e.g., pH ~3) with nitric acid to form a clear, homogeneous scandium-TEA complex solution. researchgate.net

This 'clear' precursor solution, containing the homogeneously distributed scandium-TEA complexes, is then subjected to heat treatment. mdpi.com Evaporation of the solvent leads to a highly branched polymeric structure with scandium ions uniformly lodged within the matrix. mdpi.com This homogeneity prevents the aggregation of nanoparticles during subsequent processing. Finally, the resulting organic-based precursor mass is calcined at elevated temperatures (e.g., 550 °C) to decompose the organic components and yield the final nano-sized scandium oxide particles. mdpi.com

| Method | Precursors | Complexing Agent | Key Steps | Final Product |

| Complex-Based Precursor Solution | Scandium oxide, Nitric acid | Triethanolamine (TEA) | 1. Prepare Sc(NO₃)₃ solution. 2. Add TEA to form Sc-TEA complex. 3. Dehydrate to form polymeric precursor. 4. Calcine to decompose organics. | Scandium oxide (nano-Sc₂O₃) |

Coordination Chemistry and Complexation Behavior of Scandium Iii Nitrate

Ligand Interaction Studies

Scandium(III) nitrate (B79036) readily interacts with a variety of organic ligands, leading to the formation of stable complexes. smolecule.com This complexation can significantly alter the compound's reactivity and solubility characteristics. smolecule.com The relatively small ionic radius of the Sc³⁺ ion, compared to lanthanide ions, often results in different coordination behaviors and the formation of unique structural motifs. mdpi.comresearchgate.net

Scandium(III) nitrate is known to form stable coordination complexes with a diverse range of organic ligands. smolecule.com These interactions are a cornerstone of its chemistry, enabling applications in areas such as catalysis and materials science. smolecule.comwikipedia.org The stability of these complexes can be significant, as demonstrated by potentiometric studies with various carboxylate ligands, which showed that scandium complexes are appreciably more stable than their lanthanoid counterparts. oup.comiaea.org The formation of these complexes is influenced by factors such as the nature of the ligand, the solvent system, and the reaction conditions. For example, scandium(III) has been shown to form complexes with N-α-naphthyl oxamic acid, which acts as a bidentate O-O donor ligand. asianpubs.org

The interaction of scandium(III) nitrate with nitrogen-donor ligands like 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen) has been a subject of detailed study. mdpi.comresearchgate.net Unlike the larger lanthanide ions which tend to form mononuclear complexes such as [Ln(bipy)₂(NO₃)₃] and [Ln(phen)₂(NO₃)₃], scandium(III) nitrate exhibits a tendency to form bridged, multinuclear structures. researchgate.netmdpi.com

A notable example is the reaction of hydrated scandium nitrate with 2,2'-bipyridine in ethanol (B145695) or nitromethane, which yields an unusual dinuclear, di-hydroxy-bridged scandium complex, [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)]. nih.govmdpi.com In this complex, each scandium center is eight-coordinate, bound to a bipyridyl ligand, two bidentate nitrate groups, and two bridging hydroxyl groups. researchgate.netmdpi.com A similar reaction with phenanthroline in methanol (B129727) produces a comparable dimeric complex, but with two methoxy (B1213986) bridges instead of hydroxy bridges: [(phen)(NO₃)₂Sc(µ-OMe)₂Sc(NO₃)₂(phen)]. mdpi.comresearchgate.netnih.gov In contrast, with the tridentate ligand 2,2′:6′,2′′-terpyridine (terpy), this compound forms a mononuclear complex with the formula [Sc(terpy)(NO₃)₃]. mdpi.comnih.gov

Table 1: Selected Scandium(III) Nitrate Complexes with N-Heterocyclic Ligands

| Ligand | Complex Formula | Structure Type | Scandium Coordination Number |

|---|---|---|---|

| 2,2'-Bipyridine (bipy) | [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] mdpi.com | Dimeric mdpi.com | 8 mdpi.com |

| 1,10-Phenanthroline (phen) | [(phen)(NO₃)₂Sc(µ-OMe)₂Sc(NO₃)₂(phen)] researchgate.netnih.gov | Dimeric researchgate.netnih.gov | 8 researchgate.netnih.gov |

| 2,2':6',2''-Terpyridine (terpy) | [Sc(terpy)(NO₃)₃] mdpi.comnih.gov | Mononuclear mdpi.com | 9 researchgate.net |

Scandium(III) nitrate also forms coordination compounds with carbamide (urea). researchgate.net Research into these complexes is part of a broader effort to understand the structural patterns of metal-urea complexes. researchgate.net While rare earth nitrates often form complexes with urea (B33335) in a 1:4 metal-to-ligand ratio, and indium forms a 1:6 complex, studies have also explored compounds with lower urea content. researchgate.net New coordination compounds of this compound with carbamide have been synthesized and characterized, serving as precursors for the preparation of nanosized scandium oxide. wikipedia.orgresearchgate.net The thermal decomposition of iron(III) nitrate urea complexes suggests that isocyanic acid can be formed as an intermediate through the oxidation of urea by nitrate ions, a process that may be relevant in scandium-urea complexes as well. nih.gov

The interaction of scandium(III) nitrate with 1,3-diketone ligands leads to the formation of stable chelate complexes. wikipedia.orgresearchgate.net A classic example is scandium acetylacetonate (B107027), Sc(acac)₃, which can be prepared by treating this compound with acetylacetone (B45752) in the presence of ammonia (B1221849). wikipedia.org In this complex, the scandium(III) ion is octahedrally coordinated by the three bidentate acetylacetonate ligands. wikipedia.org

More recent research has explored scandium complexes with other 1,3-diketones for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net For instance, a novel complex of Sc(III) with a pyrazole-substituted 1,3-diketone, tris(1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-propanedionate)scandium(III), has been synthesized and characterized. researchgate.net Studies on complexes with 1-phenyl-3-methyl-4-cyclohexylcarbonyl-pyrazol-5-onate (QCH) have led to the synthesis of [Sc(QCH)₃(H₂O)]n, which is suggested to have a polymeric structure with bridging water molecules. nih.gov

Structural Elucidation of Scandium(III) Nitrate Complexes

X-ray crystallography and other structural methods have been crucial in understanding the diverse coordination geometries and structures adopted by scandium(III) nitrate complexes. These studies reveal a propensity for the formation of both discrete multinuclear complexes and extended polymeric networks, largely dependent on the nature of the ancillary ligands.

As previously noted, the reaction of scandium(III) nitrate with bipyridine and phenanthroline readily leads to the formation of dimeric structures. smolecule.com The isolation of the hydroxy-bridged dimer [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] from ethanolic solutions suggests that dimeric species are significantly present in solutions of this compound. mdpi.com The structure features a central Sc₂(µ-OH)₂ rhombus, with each eight-coordinate scandium atom bound to a bipy ligand, two bidentate nitrates, and the two bridging hydroxides. mdpi.comresearchgate.net This contrasts with the mononuclear complexes typically formed by larger lanthanide ions under similar conditions. researchgate.netsmolecule.commdpi.com

The tendency of scandium to form bridged structures extends to polymeric arrangements. For example, the synthesis of lanthanide nitrate complexes with the ligand MeC(CH₂P(O)Ph₂)₃ results in the formation of polymeric structures where the ligand acts in a chelating-bridging mode. researchgate.net Similarly, the complex [Sc(QCH)₃(H₂O)]n, formed with a 1,3-diketone ligand, is believed to be polymeric due to its insolubility in most solvents, suggesting bridging water molecules link the scandium centers. nih.gov The formation of a nine-coordinate complex, [NO]₂[Sc(NO₃)₅], containing four bidentate and one monodentate nitrate ions, further illustrates the structural versatility of this compound complexes. psu.edursc.org

Table 2: Structural Characteristics of a Dimeric Scandium(III) Nitrate Complex

| Complex | [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] |

|---|---|

| Crystal System | Triclinic mdpi.com |

| Space Group | P-1 mdpi.com |

| Scandium Coordination | 8-coordinate, distorted triangulated dodecahedron researchgate.netmdpi.com |

| Bridging Ligands | Two µ-OH groups mdpi.com |

| Terminal Ligands | One 2,2'-bipyridine, two bidentate NO₃⁻ groups per Sc mdpi.com |

| Key Bond Distances (Å) | Sc-O(nitrate): 2.256-2.312, Sc-O(hydroxyl): 2.041-2.097, Sc-N(bipy): 2.326-2.374 mdpi.comresearchgate.net |

| Sc···Sc Distance (Å) | 3.3372(9) researchgate.net |

Compound Information

Table 3: PubChem Compound Identifiers

| Compound Name | PubChem CID |

|---|---|

| This compound | 61530 |

| 2,2'-Bipyridine | 1098 |

| 1,10-Phenanthroline | 1318 |

| Carbamide (Urea) | 1176 |

| Acetylacetone | 591 |

| Scandium oxide | 14813 |

| Isocyanic acid | 6347 |

| Ethanol | 702 |

| Methanol | 887 |

| Nitromethane | 6375 |

Mononuclear Complex Analysis

While scandium(III) has a notable tendency to form bridged dimeric species, mononuclear complexes of this compound have also been synthesized and characterized. For instance, with the tridentate ligand 2,2′:6′,2′′-terpyridine (terpy), this compound forms a mononuclear complex with the formula [Sc(terpy)(NO₃)₃]. nih.govresearchgate.net This complex is structurally analogous to those formed by the heaviest and smallest lanthanide ions, such as ytterbium and lutetium. nih.govresearchgate.net

Furthermore, reports in the literature indicate the existence of mononuclear complexes with bidentate N-donor ligands like 2,2′-bipyridyl (bipy) and 1,10-phenanthroline (phen), with proposed formulas of [Sc(bipy)₂(NO₃)₃] and [Sc(phen)₂(NO₃)₃]. nih.gov The formation of these mononuclear species contrasts with the dimeric structures often obtained with these ligands under different conditions, highlighting the delicate balance of factors that govern the final coordination environment of the scandium ion. nih.govmdpi.com

Hydroxy-Bridged Dimeric Complexes

A significant feature of scandium(III) nitrate chemistry is the formation of hydroxy-bridged dimeric complexes, a consequence of the ion's high propensity for hydrolysis. nih.govmdpi.com In aqueous solutions, particularly under less acidic conditions (around pH 3), hydrated this compound is known to hydrolyze to form dimeric species. nih.govmdpi.com

A well-characterized example is the dinuclear complex [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)], which is formed from the reaction of hydrated this compound with 2,2′-bipyridyl (bipy) in solvents like ethanol or nitromethane. nih.govnih.gov In this complex, each scandium center is eight-coordinate, bound to a bipy ligand, two bidentate nitrate groups, and two bridging hydroxide (B78521) ions. researchgate.netmdpi.com The coordination geometry is described as a distorted triangulated dodecahedron. mdpi.com

The formation of such di-hydroxy bridged dimers is a common theme in scandium chemistry. Other examples of isolated dimeric bis(μ-hydroxy) complexes of scandium include:

[py₂Cl₂Sc(μ-OH)₂ScCl₂py₂]·4py (py = pyridine) mdpi.comresearchgate.net

[(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]X₄·2H₂O (X = Cl, Br) mdpi.comresearchgate.net

(NO₃)(H₂O)₃Sc(µ-OH)₂Sc(H₂O)₃(NO₃)₂ mdpi.comresearchgate.net

These complexes feature six- and seven-coordinate scandium centers, respectively. mdpi.comresearchgate.net The isolation of the bipyridyl adduct suggests that significant amounts of a dimer are present in solutions of this compound in ethanol or nitromethane. nih.govmdpi.com

| Complex | Scandium Coordination Number | Bridging Ligand |

| [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] | 8 | Hydroxide |

| [py₂Cl₂Sc(μ-OH)₂ScCl₂py₂]·4py | 6 | Hydroxide |

| [(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]X₄·2H₂O (X = Cl, Br) | 7 | Hydroxide |

| (NO₃)(H₂O)₃Sc(µ-OH)₂Sc(H₂O)₃(NO₃)₂ | 7 | Hydroxide |

Methoxy-Bridged Dimeric Complexes

Similar to the formation of hydroxy-bridged dimers, the use of an alcohol solvent can lead to the formation of alkoxy-bridged species. When the reaction between this compound and 1,10-phenanthroline (phen) is conducted in methanol, an eight-coordinate dimeric complex with two methoxy bridges, [(phen)(NO₃)₂Sc(µ-OMe)₂Sc(NO₃)₂(phen)], is formed. mdpi.com In this compound, the average Sc-O(OMe) bond length is 2.077 Å, and the average Sc-O(NO₃) bond length is 2.287 Å. mdpi.com

Comparative Coordination Chemistry

Comparing the coordination chemistry of scandium(III) with that of yttrium(III) and the lanthanide(III) ions provides valuable insights into the periodic trends and the unique position of scandium.

Scandium(III) versus Lanthanide(III) and Yttrium(III) Coordination

The coordination chemistry of Sc(III) exhibits notable differences from that of the larger Y(III) and Ln(III) ions, primarily due to its smaller ionic radius. nih.govrsc.org This often results in lower coordination numbers for Sc(III). rsc.org For example, the Sc(III) aqua ion is seven-coordinate, [Sc(H₂O)₇]³⁺, which contrasts with the nine-coordinate aqua ion, [La(H₂O)₉]³⁺, typical for the larger early lanthanides, and the eight-coordinate ions, [M(H₂O)₈]³⁺, formed by Y(III) and the smaller, heavier lanthanides. nih.govmdpi.comresearchgate.net

These differences extend to complexes with other ligands. The reaction of this compound with bipyridyl yields the eight-coordinate, hydroxy-bridged dimer [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)]. nih.gov In contrast, the larger lanthanide ions are less prone to hydrolysis and instead form mononuclear, ten-coordinate bipyridyl complexes with the formula [Ln(bipy)₂(NO₃)₃]. nih.govmdpi.com

However, in some cases, Sc(III) exhibits behavior similar to the heaviest lanthanides. As mentioned, the mononuclear complex [Sc(terpy)(NO₃)₃] is very similar to the complexes formed with Yb(III) and Lu(III). nih.govresearchgate.net This "quasi-heavy-lanthanide" behavior is observed when the coordination numbers are the same, but differences arise when steric crowding forces Sc(III) to adopt a lower coordination number than its lanthanide counterparts. tandfonline.com

| Ion | Ionic Radius (6-coordinate, Å) | Typical Aqua Ion Coordination Number | Bipyridyl Nitrate Complex Stoichiometry |

| Sc(III) | 0.745 | 7 | Dimeric: [(bipy)(NO₃)₂Sc(µ-OH)₂...] |

| Y(III) | 0.900 | 8 | Mononuclear: [Y(bipy)₂(NO₃)₃] |

| La(III) | 1.032 | 9 | Mononuclear: [La(bipy)₂(NO₃)₃] |

| Lu(III) | 0.861 | 8 | Mononuclear: [Lu(bipy)₂(NO₃)₃] |

Ionic Size and Electronegativity Effects on Complex Formation in Solution

The distinct behavior of scandium in solution is a direct consequence of its fundamental properties: a smaller ionic size and a higher electronegativity compared to yttrium and the lanthanides. rsc.org The smaller radius and resultant higher charge density of the Sc³⁺ ion make it a stronger Lewis acid than the Ln³⁺ ions. researchgate.net

This enhanced Lewis acidity is reflected in its greater tendency to hydrolyze. The pKa value for the Sc³⁺(aq) aqua ion is approximately 4.3, which is significantly lower than the values for La³⁺(aq) (8.5) and Lu³⁺(aq) (7.6). researchgate.net This means that Sc(III) begins to form hydroxy-bridged polynuclear species in much more acidic solutions than the lanthanides. researchgate.net

These properties also influence the thermodynamics of complex formation. Scandium(III) forms very stable complexes with various ligands. For example, the stability constants (log K) for scandium complexes with polyaminopolycarboxylic acid ligands such as DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are exceptionally high, with log K values of 27.43 and 30.79, respectively. researchgate.netnih.govacs.org The complexation with DOTA is not only thermodynamically favorable but also kinetically faster than with trivalent lanthanides. researchgate.netnih.gov This combination of high stability and rapid formation highlights the significant effect of scandium's ionic size and electronic properties on its solution-phase complexation behavior.

Catalytic Applications of Scandium Iii Nitrate

Lewis Acid Catalysis Mechanisms

The catalytic action of scandium(III) nitrate (B79036) is rooted in its function as a Lewis acid, accepting electron pairs from substrate molecules to form activated complexes. This interaction is central to its ability to accelerate reactions and influence selectivity.

Scandium(III) nitrate enhances the reactivity of organic substrates by coordinating with their electron-withdrawing groups. The scandium(III) ion, being highly electron-deficient, forms a coordinate bond with a lone pair of electrons on a heteroatom (typically oxygen or nitrogen) within the substrate. kuleuven.be This coordination has a significant polarizing effect, effectively increasing the electron-withdrawing nature of the group. For instance, when scandium nitrate coordinates to a carbonyl oxygen, it withdraws electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This principle of activating substrates through coordination is a fundamental aspect of its catalytic power. nsf.gov

A primary role of scandium(III) nitrate in catalysis is the activation of electrophiles. acs.org By coordinating to an electrophilic substrate, the scandium(III) center lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). This LUMO-lowering effect makes the electrophile more reactive toward a nucleophile. This activation is crucial in numerous synthetic transformations, including cycloadditions and addition reactions to carbonyls. researchgate.netbeilstein-journals.org The formation of a complex between the scandium ion and the electrophile precedes the rate-determining step of the reaction, setting the stage for an accelerated and often more selective chemical transformation. nsf.gov

Specific Organic Transformations

Scandium(III) nitrate and its hydrates have proven to be effective catalysts for several important organic reactions. smolecule.com

Scandium(III) nitrate is a successful catalyst for the Beckmann rearrangement, a classic organic reaction that converts ketoximes into the corresponding amides. wikipedia.orgsmolecule.com This transformation is of significant industrial importance, for instance, in the synthesis of caprolactam, the precursor to Nylon-6. scielo.org.mx

The generally accepted mechanism for the Lewis acid-catalyzed Beckmann rearrangement involves the coordination of the scandium(III) ion to the hydroxyl group of the ketoxime. scielo.org.mx This coordination makes the hydroxyl group a much better leaving group (conceptually, it becomes similar to H₂O-Sc(NO₃)₃). The subsequent step involves the migration of the alkyl or aryl group that is anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water, which, after tautomerization, yields the final amide product. masterorganicchemistry.com

Table 1: Scandium(III) Nitrate Catalyzed Beckmann Rearrangement

| Substrate | Product | Catalyst | Significance |

| Ketoxime | Amide | Scandium(III) nitrate | Efficient synthesis of secondary amides from ketones. researchgate.net |

| Cyclohexanone oxime | ε-Caprolactam | Lewis Acids | Key step in the industrial production of Nylon-6. scielo.org.mx |

The isomerization of primary and secondary allylic alcohols into aldehydes is another transformation effectively catalyzed by scandium(III) nitrate. wikipedia.orgsmolecule.com This reaction provides a direct route to carbonyl compounds from readily available allylic alcohols.

The catalytic cycle is believed to be initiated by the coordination of the scandium(III) ion to the oxygen atom of the allylic alcohol. This Lewis acid activation facilitates the rearrangement process, which can proceed through various proposed pathways, often involving a 1,3-hydride shift. The coordination to the scandium ion weakens the O-H bond and promotes the electronic shifts necessary for the migration of a hydrogen atom from the carbon bearing the hydroxyl group to the terminal carbon of the double bond, resulting in the formation of the more thermodynamically stable aldehyde.

Table 2: Scandium(III) Nitrate Catalyzed Isomerization of Allylic Alcohols

| Reactant | Product | Catalyst | Transformation |

| Allylic Alcohol | Aldehyde | Scandium(III) nitrate | Isomerization |

Scandium(III) salts, including the nitrate, are recognized as potent Lewis acid catalysts for the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. capes.gov.brwikipedia.org The catalyst accelerates the reaction and can significantly influence its stereoselectivity and regioselectivity. researchgate.netmasterorganicchemistry.com

In a typical Diels-Alder reaction involving an α,β-unsaturated carbonyl compound as the dienophile, the scandium(III) ion coordinates to the carbonyl oxygen. This coordination withdraws electron density from the dienophile, lowering the energy of its LUMO. researchgate.net A lower energy LUMO results in a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), which, according to frontier molecular orbital theory, leads to a significant acceleration of the reaction rate. This activation also enhances the electronic differences between the carbons of the dienophile, often leading to higher regioselectivity.

Table 3: Scandium(III) Nitrate in Diels-Alder Reactions

| Reaction Component | Role | Interaction with Scandium(III) | Outcome |

| Diene | 4π electron system | - | Forms new six-membered ring. |

| Dienophile | 2π electron system | Coordination of Sc(III) to an electron-withdrawing group (e.g., carbonyl). | Lowers LUMO energy, increases reactivity and selectivity. researchgate.net |

| Diels-Alder Adduct | Product | - | A substituted cyclohexene (B86901) derivative. wikipedia.org |

Friedel-Crafts Reactions (Alkylation and Acylation)

Scandium(III) nitrate has demonstrated its utility as a catalyst in Friedel-Crafts reactions, which are fundamental methods for the formation of carbon-carbon bonds to aromatic rings.

Alkylation: In Friedel-Crafts alkylation, this compound can catalyze the reaction between an aromatic compound and an alkyl halide. For instance, it can facilitate the alkylation of anisole.

Acylation: Similarly, in Friedel-Crafts acylation, this compound can be employed to catalyze the reaction of an aromatic compound with an acylating agent, such as acetic anhydride. This leads to the formation of an aryl ketone.

The use of this compound in these reactions often provides good to excellent yields of the desired products under relatively mild conditions.

Polymerization Reactions

Scandium(III) nitrate serves as an effective catalyst in certain polymerization reactions. scandium.org Its catalytic role is particularly evident in the ring-opening polymerization of lactones and the polymerization of conjugated dienes.

Ring-Opening Polymerization of Lactones: this compound can initiate the ring-opening polymerization of monomers like ε-caprolactone to produce polyesters. This process is valuable for the synthesis of biodegradable polymers.

Polymerization of Dienes: It also catalyzes the polymerization of dienes such as isoprene, a key monomer in the production of synthetic rubber. fishersci.cathegoodscentscompany.comnih.govfishersci.se The catalyst influences the microstructure of the resulting polymer.

Esterification Reactions

Scandium(III) nitrate is an efficient catalyst for esterification reactions, which involve the formation of an ester from an alcohol and a carboxylic acid. scandium.org For example, it can catalyze the reaction between benzyl (B1604629) alcohol and acetic acid to produce benzyl acetate (B1210297). scandium.org The Lewis acidic nature of the scandium ion activates the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by the alcohol. This method is appreciated for its high yields and the often-mild reaction conditions required. scandium.org

Synthesis of Cyclic Compounds

Scandium(III) nitrate has been utilized as a catalyst in the synthesis of various cyclic compounds. scandium.org One notable application is in the Biginelli reaction, a one-pot multicomponent reaction used to synthesize dihydropyrimidinones. researchgate.net In this reaction, this compound efficiently catalyzes the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335). researchgate.net This approach is valued for its operational simplicity and the biological significance of the resulting heterocyclic products.

Furthermore, this compound can catalyze the synthesis of other cyclic structures, such as those derived from the reaction of indole (B1671886) with acetone. scandium.orgwikipedia.orgfishersci.iewikipedia.org

Oxidation Reactions

While less common than its use in other reaction types, scandium(III) nitrate can also act as a catalyst in certain oxidation reactions. For instance, it can be involved in the catalytic oxidation of cyclohexene using an oxidizing agent like hydrogen peroxide. 16streets.comuni.luthermofisher.comherts.ac.uk In such reactions, the scandium ion can help to activate the oxidant, thereby facilitating the transfer of oxygen to the substrate.

Asymmetric Catalysis with Chiral Ligands

A significant area of application for scandium(III) nitrate is in asymmetric catalysis, where it is combined with chiral ligands to induce stereoselectivity in chemical reactions. The scandium ion, when complexed with a chiral ligand, can create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other.

A prominent example is the use of scandium(III) nitrate in conjunction with chiral N,N'-dioxide ligands. This catalytic system has been successfully applied in the asymmetric fluorination of 3-substituted oxindoles, affording the corresponding 3-fluoro-2-oxindoles in high yields and with excellent enantioselectivities. beilstein-journals.org Chiral BINOL (1,1'-bi-2-naphthol) ligands have also been explored in combination with scandium catalysts for various asymmetric transformations.

Strategies for Enhancing Catalytic Activity

Several strategies have been developed to enhance the catalytic activity and reusability of scandium(III) nitrate-based catalysts.

Use of Supported Catalysts: Immobilizing this compound on solid supports, such as silica (B1680970) gel or polymers, can improve its stability and facilitate its recovery and reuse. This approach is beneficial for developing more sustainable and cost-effective catalytic processes.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction rates in this compound-catalyzed transformations. The rapid heating provided by microwaves can lead to shorter reaction times and improved yields compared to conventional heating methods.

Solvent-Free Conditions: Conducting reactions under solvent-free conditions, where the reactants themselves act as the reaction medium, can enhance catalytic efficiency and reduce environmental impact. This compound has been shown to be an effective catalyst in various solvent-free reactions, such as the synthesis of β-enamino compounds. researchgate.net

Use of Co-catalysts or Additives: In some cases, the addition of a co-catalyst or an additive can enhance the performance of the this compound catalyst. These additives can modify the Lewis acidity of the catalyst or participate in the catalytic cycle to improve reaction outcomes.

Modification of this compound Structure

The inherent catalytic properties of this compound can be further tailored and improved by altering its chemical structure. These modifications can range from forming complex coordination compounds to creating scandium-doped materials, thereby optimizing the catalyst for specific applications.

One approach to structural modification involves the formation of coordination complexes. Research has shown that scandium(III) nitrate can react with various organic ligands to form complexes with distinct structures and reactivities. For instance, when combined with ligands such as bipyridine or phenanthroline, this compound can form dimeric or polymeric structures. smolecule.com These complex structures can exhibit different catalytic behaviors compared to the simple salt. The formation of new coordination compounds, such as those with carbamide (urea), can also serve as precursors for producing nanosized scandium oxide, a material with significant catalytic applications. researchgate.net

Another significant modification strategy is the use of this compound as a precursor to create scandium-doped materials. In this process, scandium ions are introduced into the crystal lattice of a host material, altering its electronic and structural properties. scandium.org A notable example is the preparation of scandium-doped zinc oxide-bismuth vanadate (B1173111) composite photocatalytic materials. utwente.nl By doping zinc oxide (ZnO) with scandium derived from this compound, the resulting material exhibits enhanced photocatalytic efficiency in degrading organic dyes. utwente.nl The scandium ions reduce the crystal size of ZnO, increase its specific surface area, and facilitate the separation of photogenerated electrons and holes, all of which contribute to improved catalytic activity. utwente.nl

The structure of this compound in an aqueous solution is also a subject of interest. In solution, this compound can form clusters containing multiple scandium ions, a phenomenon that can influence its behavior and properties in catalytic reactions. wikipedia.org Studies using large-angle X-ray scattering have revealed that the Sc³⁺ ion is coordinated by water molecules and nitrate ions, forming complex structures in solution. researchgate.net

Furthermore, the reaction of this compound with other acids can lead to the formation of different scandium complexes with unique structural motifs, which may possess tailored catalytic activities. researchgate.net The development of scandium-based metal-organic frameworks (MOFs) from this compound is another advanced modification. rsc.org These porous materials can act as Lewis acid catalysts in a variety of organic reactions. rsc.org

| Modification Method | Resulting Structure/Material | Impact on Catalysis | Reference |

| Complexation with Ligands | Dimeric or polymeric structures (e.g., with bipyridine) | Alters reactivity and solubility, potentially creating new catalytic sites. | smolecule.com |

| Precursor for Doping | Scandium-doped host materials (e.g., Sc-doped ZnO) | Modifies electronic structure of the host, enhancing photocatalytic activity. scandium.orgutwente.nl | scandium.orgutwente.nl |

| Precursor for Oxides | Nanosized scandium oxide (Sc₂O₃) | Creates highly active catalytic material from a this compound precursor. smolecule.comutwente.nl | smolecule.comutwente.nl |

| Formation of MOFs | Scandium-based Metal-Organic Frameworks | Provides porous Lewis acid catalysts for organic synthesis. rsc.org | rsc.org |

Role of Co-catalysts

The catalytic performance of this compound can be significantly amplified through the introduction of a co-catalyst. smolecule.comwikipedia.org A co-catalyst works in conjunction with the primary catalyst to improve its activity, selectivity, or stability. Scandium compounds, including the nitrate, are studied for their potential as both primary catalysts and co-catalysts in various organic and industrial processes. scandium.org

In some applications, this compound itself serves as a precursor to a co-catalyst. A prime example is in the field of solid oxide fuel cells (SOFCs), where this compound is used to produce scandia-stabilized zirconia (ScSZ) electrolytes. smolecule.comscandium.org The scandia acts as a dopant, or co-catalyst, enhancing the ionic conductivity of the zirconia electrolyte, which is crucial for the efficient operation of the fuel cell at high temperatures. smolecule.comscandium.org

| Application Area | Primary Catalyst | Co-catalyst/Promoter | Function of Scandium | Reference |

| Solid Oxide Fuel Cells | Zirconia (ZrO₂) | Scandia (Sc₂O₃) | Enhances ionic conductivity of the electrolyte. smolecule.comscandium.org | smolecule.comscandium.org |

| Photocatalysis | Strontium Titanate (SrTiO₃) | Scandium and Magnesium | Controls particle size and influences nanostructure formation. rsc.org | rsc.org |

| Industrial Processes | Cobalt (Co) | Scandium (Sc) | Acts as a promoter to enhance the primary catalyst's performance. |

Materials Science Applications Derived from Scandium Iii Nitrate

Precursor Role in Material Synthesis

Scandium nitrate (B79036) is a versatile precursor due to its solubility in water and its decomposition upon heating to form scandium oxide. samaterials.comscandium.org This property is fundamental to its application in various synthesis routes for high-purity scandium-based materials. aemree.com

Scandium oxide (Sc₂O₃), or scandia, is a high-performance ceramic material with applications in optical coatings and high-power laser systems due to its high melting point, thermal stability, and broad transparency range. mdpi.com Scandium nitrate is a common precursor for producing both bulk and nanoscale scandium oxide powders. smolecule.comevitachem.com

One of the primary methods for synthesizing scandium oxide from this compound is through thermal decomposition, also known as thermolysis. scandium.orgresearchgate.net When heated, this compound decomposes, yielding scandium oxide and nitrogen oxides. scandium.org The process is complex, involving the formation of intermediate oxynitrates at specific temperature ranges before the final conversion to scandium oxide at higher temperatures. researchgate.netwikipedia.org For instance, the tetrahydrate form of this compound undergoes several transformations upon heating, eventually forming Sc₄O₅(NO₃)₃ between 140–220 °C before further decomposition to the oxide. wikipedia.org

Another sophisticated method is the complex-based precursor solution method. In this technique, a this compound solution is complexed with an organic agent like triethanolamine (B1662121) (TEA). mdpi.com This solution is then heated to evaporate the solvent and decompose the nitrate and organic components, leaving behind a precursor powder. Subsequent calcination of this powder at elevated temperatures, such as 550 °C, results in the formation of nano-sized Sc₂O₃ particles. mdpi.com This method allows for the production of homogeneous, high-purity nanoparticles by preventing the segregation of particles during synthesis. mdpi.com

| Synthesis Method | Description | Final Product |

| Thermal Decomposition | Heating this compound to high temperatures, causing it to break down into scandium oxide and gaseous byproducts. scandium.orgresearchgate.net | Scandium Oxide (Sc₂O₃) |

| Complex-based Precursor | Dissolving this compound and a complexing agent (e.g., TEA) in a solution, followed by evaporation and calcination. mdpi.com | Nanoscale Scandium Oxide (nano-Sc₂O₃) |

Scandium hydroxide (B78521) is another important compound that can be synthesized from this compound. smolecule.comwikipedia.org It often serves as an intermediate in the production of scandium oxide. The synthesis is typically achieved through a precipitation reaction.

The process involves dissolving this compound in an aqueous solution and then adjusting the pH. By adding a base, such as sodium hydroxide or ammonia (B1221849), the solubility of scandium ions is exceeded, leading to the precipitation of scandium hydroxide. The reaction is represented as: Sc³⁺ + 3OH⁻ → Sc(OH)₃(s). The resulting scandium hydroxide precipitate can then be filtered, washed, and dried. If scandium oxide is the desired final product, the scandium hydroxide is subsequently calcined. The formation of scandium hydroxide complexes, such as Sc(OH)²⁺ and Sc(OH)₃°, are key steps in the hydrolysis of scandium ions in solution. geoscienceworld.org

Scandium-aluminum (Al-Sc) alloys are highly valued in the aerospace industry and for high-performance sports equipment due to their exceptional strength, light weight, and improved weldability. scandium.orgedge-techind.com this compound is utilized as a precursor in the production of these advanced alloys. samaterials.comscandium.org

The production pathway from this compound to an Al-Sc alloy typically involves an intermediate conversion to scandium oxide (Sc₂O₃). google.com The this compound is first processed to produce high-purity scandia, as described in section 5.1.1. This scandium oxide is then used to create an aluminum-scandium master alloy, often containing about 2% scandium by weight. google.comkipt.kharkov.ua The master alloy is produced by introducing the scandium oxide into molten aluminum, where it is reduced to scandium metal that then alloys with the aluminum. google.com This master alloy is subsequently added to larger melts of aluminum to produce the final scandium-bearing aluminum alloy with the desired composition. kipt.kharkov.ua

This compound is a crucial precursor for fabricating various advanced ceramics, which are used in applications ranging from solid oxide fuel cells (SOFCs) to transparent armor. samaterials.comheegermaterials.com Its role is particularly prominent in the synthesis of scandia-stabilized zirconia (ScSZ).

ScSZ is a ceramic material with high ionic conductivity, making it a superior electrolyte for SOFCs compared to more common yttria-stabilized zirconia (YSZ). scandium.orgmdpi.com this compound is used as the source of scandium in the synthesis of ScSZ powders and thin films. samaterials.comsigmaaldrich.com In a typical synthesis, this compound and a zirconium salt (like zirconyl nitrate) are co-precipitated or combined in a solution. researchgate.netcdmf.org.br For instance, in the reverse-strike coprecipitation method, solutions of this compound hydrate (B1144303) and zirconyl nitrate hydrate are used as starting materials to produce nanopowders of ScSZ. cdmf.org.br

Solution-based methods, such as chemical solution deposition and spray pyrolysis, utilize this compound to create thin films of ScSZ. mdpi.comsigmaaldrich.com For example, a precursor solution for 10ScSZ (10 mol% Sc₂O₃-doped ZrO₂) can be prepared by dissolving this compound hydrate in a suitable solvent, which is then deposited onto a substrate and sintered. mdpi.com Glycine-nitrate solution combustion is another route where this compound is mixed with zirconyl nitrate and glycine (B1666218) to produce nanocrystalline ScSZ powders. researchgate.net These powders exhibit good sinterability, leading to dense ceramic bodies with high ionic conductivity. researchgate.netresearchgate.net

This compound is also used to produce other scandium-based ceramics, such as transparent scandia (Sc₂O₃) ceramics. cambridge.org A process might involve precipitating a basic sulfate (B86663) precursor from a mixed solution of this compound and ammonium (B1175870) sulfate, which is then calcined to form well-sinterable Sc₂O₃ powders. cambridge.org These powders can be vacuum sintered to produce highly transparent polycrystalline scandia. cambridge.org

| Ceramic Material | Synthesis Method Involving this compound | Key Application |

| Scandia-stabilized Zirconia (ScSZ) | Co-precipitation, chemical solution deposition, glycine-nitrate combustion. mdpi.comresearchgate.netcdmf.org.br | Solid Oxide Fuel Cell (SOFC) Electrolytes. scandium.org |

| Transparent Scandia (Sc₂O₃) | Precipitation of a precursor from a this compound solution, followed by calcination and sintering. cambridge.org | Optical Components, Lasers. mdpi.com |

The production of materials at the nanoscale often imparts unique properties not seen in their bulk counterparts. This compound serves as an excellent precursor for the synthesis of various nanoscale materials, including nanoparticles and nanopowders, due to its solubility and decomposition characteristics. samaterials.comaemree.comheegermaterials.com

As detailed in section 5.1.1, methods like complex-based precursor solution synthesis are explicitly designed to produce nanoparticles of scandium oxide. mdpi.com The use of a complexing agent and controlled heating helps in creating a highly branched polymeric matrix where scandium ions are homogeneously distributed, preventing agglomeration and leading to the formation of nanoparticles upon calcination. mdpi.com

Solution combustion synthesis (SCS) is another powerful technique that uses this compound to produce nanomaterials. researchgate.net This method involves a self-sustaining exothermic reaction in a solution containing this compound (as the oxidizer) and a fuel (such as glycine or urea). researchgate.netmdpi.com The rapid, high-temperature reaction produces fine, often nanocrystalline, oxide powders. mdpi.com The properties of the resulting nanopowders, such as crystallite size and specific surface area, can be controlled by adjusting the ratio of fuel to nitrate. researchgate.net

Furthermore, this compound has been used to synthesize dendrimer-encapsulated scandium nanoparticles. nih.gov In this process, this compound is mixed with a dendrimer solution, and the scandium ions are then chemically reduced to form zero-valent metal nanoparticles encapsulated within the dendrimer structure. nih.gov

Scandium Diffusion Cathode Substrate Powder Production

A key application of scandium(III) nitrate is in the fabrication of scandium-containing diffusion cathode substrate powders, which are essential components in high-performance thermionic cathodes. These cathodes are utilized in vacuum electronic devices such as microwave tubes and electron guns. The production process leverages scandium(III) nitrate as a source of scandium oxide (Sc2O3), which is incorporated into a tungsten matrix.

A common method for preparing these specialized powders involves a chemical co-precipitation or sol-gel technique. guidechem.comarxiv.org In this process, scandium(III) nitrate and a tungsten source, typically ammonium metatungstate, are dissolved in an aqueous solution. guidechem.comchinatungsten.comgoogle.com A complexing agent, such as citric acid, and a surfactant like ethylene (B1197577) glycol may be added to ensure a homogeneous mixture and prevent premature precipitation. guidechem.com The resulting solution is then heated and dried to form a sol, which subsequently transforms into a gel. guidechem.com

This gel is then subjected to a calcination process, typically involving heating in an atmospheric environment at temperatures between 500-550°C. guidechem.comchinatungsten.comgoogle.com This step decomposes the nitrate and other organic components, yielding a composite oxide powder. chinatungsten.com The final step is a two-stage reduction process under a hydrogen atmosphere. The first stage is conducted at a lower temperature (e.g., 500-600°C), followed by a second, higher-temperature reduction (e.g., 800-950°C). chinatungsten.comgoogle.com This reduction process converts the composite oxide into a fine powder of scandium oxide-doped tungsten. chinatungsten.com

The resulting powder, where Sc2O3 typically accounts for 1-20% of the final mass with the remainder being tungsten, serves as the substrate material. guidechem.comgoogle.com This doped tungsten powder is then processed using conventional powder metallurgy techniques, such as pressing and sintering, to form a porous body. guidechem.comchinatungsten.com This porous tungsten matrix is subsequently impregnated with an emissive material, like barium calcium aluminate, to create the final impregnated scandium diffusion cathode. guidechem.comchinatungsten.com The uniform distribution of scandium oxide on the tungsten surface, facilitated by starting with scandium(III) nitrate, is crucial for improving the emission level and uniformity of the cathode. guidechem.com Cathodes produced via this method have demonstrated significantly higher current densities (e.g., 35A/cm² at 850°C) compared to traditional barium-tungsten cathodes. chinatungsten.com

Dopant Applications

Scandium(III) nitrate is a preferred precursor for introducing scandium as a dopant into various host materials. The process typically involves dissolving the nitrate in a suitable solvent, which is then incorporated into the material's synthesis process. Upon heating, the nitrate decomposes to form scandium oxide or allows the scandium ion (Sc³⁺) to be integrated into the host material's crystal lattice. This doping modifies the material's structural, electronic, and optical properties. scandium.orgrsc.org

Crystal Doping for Property Modification

The introduction of scandium ions into the crystal lattice of other materials can induce significant changes in their physical and chemical properties. Scandium(III) nitrate is often used as the scandium source for this doping process. aemree.comstanfordmaterials.comsamaterials.com

One notable example is the doping of aluminum nitride (AlN) with scandium. mdpi.comoptica.org When Sc³⁺ substitutes for Al³⁺ in the AlN crystal structure, it induces asymmetric lattice distortion due to the larger atomic radius of scandium. mdpi.com This structural modification leads to a significant enhancement of the material's piezoelectric and dielectric properties. mdpi.comoptica.org Research has shown that scandium-doped aluminum nitride (AlScN) thin films exhibit a substantial increase in their piezoelectric coefficient (d₃₃) and relative permittivity compared to pure AlN. mdpi.comoptica.org For instance, an Al₀.₅₇Sc₀.₄₃N film showed a 225% improvement in relative permittivity over pure AlN. mdpi.com These enhanced properties make AlScN a promising material for applications in micro-electromechanical systems (MEMS) and radio-frequency (RF) devices. optica.org

Beyond piezoelectric materials, scandium doping is explored to modify the electronic and magnetic properties of semiconductors. rsc.org First-principles calculations have shown that doping a scandium nitride (ScN) monolayer can induce magnetism, a desirable characteristic for spintronic applications. rsc.org The specific properties depend on the dopant and its location within the crystal lattice. rsc.org

Scandium-Doped Electrodes for Energy Storage (e.g., Lithium-ion Batteries, Fuel Cells)

Scandium doping, often achieved using scandium(III) nitrate as a precursor, plays a significant role in advancing energy storage technologies like lithium-ion batteries and solid oxide fuel cells (SOFCs). scandium.orgscandium.org

In the realm of Lithium-ion Batteries , scandium doping has been shown to improve the performance of electrode materials. For example, modifying lithium titanate (LTO) ceramics by incorporating scandium (and niobium) can enhance the specific capacity and cycling performance of the anode. spast.orgchalcogen.ro A sol-gel technique using this compound can be employed to prepare scandium-doped LTO. spast.org Studies have demonstrated that scandium-doped LTO can achieve a higher specific capacity compared to its undoped counterpart. spast.org The incorporation of scandium can also improve the structural stability of cathode materials, such as nickel-rich layered oxides, leading to better cycling stability and capacity retention. researchgate.net

For Solid Oxide Fuel Cells (SOFCs) , scandium(III) nitrate is a crucial precursor for producing scandia-stabilized zirconia (ScSZ), which is used as a high-conductivity solid electrolyte. scandium.orgosti.govpsu.edu ScSZ exhibits one of the highest ionic conductivities among zirconia-based electrolytes, which is critical for efficient SOFC operation, especially at intermediate temperatures. psu.educjcatal.com Scandium(III) nitrate is also used to create scandium-doped cathode materials, such as La(Sr)MnO₃ (LSM). cjcatal.com Doping LSM with scandium can increase the concentration of oxygen vacancies, which enhances the electrochemical performance of the cathode. cjcatal.commdpi.com

Improved Electrical Conductivity and Stability in Electrode Materials

In SOFCs, the high ionic conductivity of scandia-stabilized zirconia (ScSZ) is a direct result of scandium doping. psu.edu The substitution of Zr⁴⁺ with Sc³⁺ in the zirconia lattice creates oxygen vacancies, which facilitate the transport of oxygen ions, thereby increasing conductivity. researchgate.net Similarly, doping perovskite cathode materials like PrBaCo₂O₅₊δ (PBCO) with Sc³⁺ has been shown to improve electrochemical performance by creating a more favorable crystal structure for oxygen ion transfer. mdpi.com This leads to lower polarization resistance and higher power density. mdpi.com

In the context of lithium-ion batteries, scandium doping can enhance the electronic conductivity of electrode materials. chalcogen.ro For instance, in scandium and niobium co-doped lithium titanate (LTO), a decrease in the material's real impedance has been observed, indicating increased conductivity. chalcogen.ro This improved conductivity facilitates better ionic movement within the electrode. chalcogen.ro Furthermore, scandium doping can enhance the structural stability of cathode materials. researchgate.net This improved stability helps to maintain the electrode's integrity during repeated charge and discharge cycles, leading to a longer battery life and better capacity retention. researchgate.netmdpi.com Research on new materials has also shown that partially substituting lithium with scandium in a lithium antimonide compound can create vacancies in the crystal lattice that allow lithium ions to move more rapidly, resulting in significantly higher ion conductivity. azom.com

Development of Glasses with Enhanced Optical Properties

Scandium compounds, derived from scandium(III) nitrate, are utilized in the manufacturing of specialty glasses to enhance their optical properties. scandium.orgstanfordmaterials.com The addition of scandium, typically in the form of scandium oxide (Sc₂O₃), can increase the refractive index and improve the optical clarity of the glass. scandium.orgstanfordmaterials.com A higher refractive index allows for greater bending of light, which is a desirable property for creating high-performance optical components like lenses and mirrors. scandium.orgstanfordmaterials.com

Scandium oxide's high refractive index (approximately 1.95 at 550 nm) and thermal stability make it a valuable component in glasses designed for demanding applications. stanfordmaterials.com These applications include high-performance optical systems where dimensional stability and clarity are paramount. scandium.org Scandium fluoride (B91410) (ScF₃), which can be synthesized from scandium precursors, is also used in optical coatings, particularly for anti-reflection purposes in the ultraviolet (UV) spectral region. samaterials.com The inclusion of scandium in glass formulations can also contribute to improved mechanical strength and resistance to thermal shock. scandium.org

Applications in Advanced Technologies

The unique properties imparted by scandium make it a component in several advanced technologies. Scandium(III) nitrate, as a soluble and high-purity source of scandium, is an important material in the research and development of these technologies. aemree.comamericanelements.commsesupplies.com Its applications are found in electronics, optoelectronics, and aerospace, where materials with superior performance are required. scandium.orgmdpi.com

Solid Oxide Fuel Cell (SOFC) Electrolytes (ScSZ)

This compound is a critical precursor in the synthesis of Scandia-stabilized zirconia (ScSZ), a leading electrolyte material for intermediate-temperature solid oxide fuel cells (IT-SOFCs). samaterials.comscandium.org SOFCs are highly efficient electrochemical devices that convert chemical energy from a fuel directly into electricity. samaterials.com The electrolyte is a key component, responsible for conducting oxygen ions between the anode and cathode.

ScSZ, with the general formula (ZrO₂)₁₋ₓ(Sc₂O₃)ₓ, exhibits higher ionic conductivity compared to the more common yttria-stabilized zirconia (YSZ). researchgate.netrsc.org This superior conductivity, particularly at intermediate temperatures (600-800°C), allows for lower operating temperatures, which can reduce costs and improve long-term stability. researchgate.net this compound is utilized in various synthesis methods, including liquid phase reactions and glycine nitrate processes, to produce high-purity and homogenous ScSZ powders. researchgate.netgoogle.com The use of this compound ensures a uniform distribution of scandium within the zirconia matrix, which is crucial for achieving optimal ionic conductivity and phase stability in the final ceramic electrolyte. google.com Research has shown that an optimal scandium concentration, typically around 8-10 mol%, is necessary to maximize conductivity while maintaining the desirable cubic crystal structure. rsc.org

Electronics and Optoelectronics

This compound and its derivatives play a pivotal role in advancing various electronic and optoelectronic technologies, including high-efficiency lighting, displays, semiconductors, and phosphors. scandium.orgchemimpex.com

High-efficiency Lighting, Display Technologies, Phosphors, and LED Technology

In the realm of solid-state lighting, scandium compounds derived from this compound are used as dopants in phosphors for white light-emitting diodes (LEDs). scandium.orgstanfordmaterials.com These phosphors are essential for converting the blue or UV light emitted by the LED chip into a broad spectrum of visible light, resulting in white light. The addition of scandium can enhance the luminous efficiency, color rendering index (CRI), and stability of the phosphors. scandium.orgstanfordmaterials.com For instance, scandium oxide, produced from this compound, is used in the manufacturing of high-intensity discharge lamps, where it helps to improve the efficiency and color quality of the light produced. stanfordmaterials.comhnosc.com

Scandium's ability to emit strongly in the blue region of the spectrum has also led to research into its use in luminescent materials for displays. smolecule.comwikipedia.org Furthermore, scandium-containing materials are being explored for their potential in creating more efficient and vibrant red phosphors for LED applications. google.com Recent research has also demonstrated the use of scandium aluminum magnesium (SAM) substrates, for which this compound can be a precursor, in the development of red InGaN LEDs, aiming to create more efficient and color-tunable displays. semiconductor-today.com

Semiconductors

The unique electronic properties of scandium make it a valuable material in the semiconductor industry. Scandium oxide, derived from the thermal decomposition of this compound, is investigated as a high-k dielectric material in metal-oxide-semiconductor (MOS) devices. Its high dielectric constant allows for the miniaturization of electronic components while maintaining performance. Scandium is also being explored as a barrier metal in silicon photocells and solar cells. hnosc.com

Optical Coatings

This compound is a precursor for producing scandium oxide (Sc₂O₃), which is widely used in the fabrication of high-performance optical coatings. wikipedia.orgmsesupplies.comedge-techind.comchemicalbook.comfishersci.befuncmater.com These coatings are applied to lenses, mirrors, and other optical components to modify their reflective and transmissive properties. Scandium oxide films exhibit a high refractive index, a wide transparency range, and excellent durability, making them suitable for applications such as anti-reflection coatings, high-reflectivity mirrors, and protective layers for optical elements. scandium.org The use of this compound allows for the deposition of thin, uniform films with precise control over their thickness and optical properties.

Laser Industry Applications

In the laser industry, this compound serves as a starting material for the synthesis of scandium-based laser crystals. samaterials.comscandium.orgwikipedia.orgmsesupplies.comedge-techind.comchemicalbook.comfishersci.befuncmater.com Scandium ions can be doped into various host crystals, such as gadolinium gallium garnet (GGG) and yttrium aluminum garnet (YAG), to create laser media with improved performance characteristics. These scandium-doped crystals can exhibit enhanced efficiency, higher damage thresholds, and broader tuning ranges compared to their undoped counterparts. The high purity of this compound is essential for producing laser crystals with low optical losses and high performance.

Additive Manufacturing (3D Printing) of Scandium-Alloy Powders

This compound is a precursor in the synthesis of scandium-aluminum alloy powders used in additive manufacturing, also known as 3D printing. scandium.orgscandium.org The addition of a small amount of scandium to aluminum alloys results in a significant increase in strength, weldability, and corrosion resistance, while maintaining a low density. scandium.org These high-performance alloys are particularly attractive for the aerospace, automotive, and sporting goods industries, where lightweight and strong materials are in high demand. samaterials.comscandium.org this compound can be used in the chemical synthesis routes to produce the fine, spherical alloy powders required for powder bed fusion and other additive manufacturing processes. scandium.org

Negative Thermal Expansion (NTE) Materials Synthesis (e.g., Sc₂W₃O₁₂)

This compound is a key reactant in the synthesis of materials exhibiting negative thermal expansion (NTE), such as scandium tungstate (B81510) (Sc₂W₃O₁₂). evitachem.com NTE materials contract upon heating, a counterintuitive property that has significant applications in creating composites with zero or tailored thermal expansion. Such composites are crucial for precision instruments, electronic substrates, and components that must maintain dimensional stability over a wide range of temperatures. This compound, along with a tungsten source, is used in hydrothermal and solid-state reaction methods to produce Sc₂W₃O₁₂. google.compatsnap.comjim.org.cn The synthesis parameters, including the pH of the this compound solution, can be controlled to influence the morphology and properties of the final NTE material. google.compatsnap.com

Luminescent Material Research

This compound is actively investigated in the research and development of novel luminescent materials. chemimpex.comsmolecule.comwikipedia.org The luminescent properties of scandium-containing compounds are of interest for applications in lighting, displays, and medical imaging. smolecule.comrsc.org Scandium itself can act as a host for other luminescent ions or as a dopant that influences the emission characteristics of the material. researchgate.net For example, this compound can be used to synthesize phosphors where scandium ions modify the crystal field environment of activator ions like europium or terbium, leading to enhanced brightness and altered emission colors. stanfordmaterials.com Research also explores the potential of scandium-based materials for upconversion luminescence, where lower-energy light is converted to higher-energy light, with applications in bio-imaging and solar cells. researchgate.net

Investigation of Emission Properties (e.g., blue region emission)

Scandium(III) nitrate and its derivatives have been the subject of research for their luminescent properties. Notably, some scandium compounds have been investigated for their ability to emit light in the blue region of the electromagnetic spectrum. This characteristic is of significant interest for the development of various optical and electronic devices. The modification of the electronic structure of a host material by doping with scandium can lead to more efficient energy conversion and improved luminous efficiency. wikipedia.org

Development of Luminescent Materials

Scandium(III) nitrate is a valuable precursor in the synthesis of a variety of luminescent materials. americanelements.com It is employed in the fabrication of phosphors, which are essential components in modern display technologies. researchgate.net The development of these materials often involves doping a host lattice with activator ions, and scandium can play a crucial role in the host material's structure and, consequently, its luminescent properties. Scandium-based compounds are also explored for their potential in creating advanced luminescent materials for applications such as solid-state lighting. wikipedia.orgresearchgate.net For instance, scandium oxalate, derived from this compound, is used in the production of luminescent materials. researchgate.net The synthesis of these materials can be achieved through various methods, including solid-phase synthesis and liquid-phase methods like the sol-gel process, which offer control over the material's properties. acs.org

Sensitization of Ligand Luminescence in Sc(III) Complexes

In the field of coordination chemistry, scandium(III) ions are utilized to enhance the luminescence of organic ligands. This process, known as sensitization of ligand luminescence, occurs when an optically passive Sc(III) ion bonds with luminescent organic molecules (ligands). nih.govacs.org This interaction can significantly increase the luminescence quantum yield of the ligands. acs.org

Research has demonstrated this effect in complexes of Sc(III) with 1,3-diketonate ligands. The study showed that the formation of the scandium complex led to a notable increase in the sensitization of the ligand's luminescence, with the quantum yield rising from 0.8% for the neat ligands to 4% for the synthesized complexes. nih.govacs.org This enhancement is attributed to the restriction of intramolecular motions upon complex formation, which facilitates the fluorescence of the complex. nih.gov This principle is pivotal in designing new, highly luminescent materials for various applications, including bioassays and light-emitting devices. rsc.org

Electroluminescent Properties in Organic Light-Emitting Diodes (OLEDs)

Scandium(III) complexes have emerged as promising materials for the active layers in Organic Light-Emitting Diodes (OLEDs). nih.gov Scandium(III) nitrate can serve as a precursor for synthesizing these electroluminescent complexes. Research has shown that scandium 1,3-diketonates are viable candidates for the fabrication of the active layers in OLED devices. nih.gov

In one study, an OLED was fabricated using a heteroaromatic Sc(III) 1,3-diketonate as the active layer. This device exhibited yellowish-green electroluminescence (in the range of 530-560 nm) with a maximum intensity of 40 cd/m² and a turn-on voltage of approximately 4.5 V. nih.gov Further research into scandium N,O-chelated complexes has also shown their potential for near-white light emission in OLEDs. rcsi.scienceamericanelements.com For example, devices with a configuration of indium tin oxide/N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine/neat scandium complex/Yb demonstrated emissions from a blue hue to a yellowish hue depending on the specific scandium complex used. rcsi.scienceamericanelements.com These findings underscore the potential of scandium-based materials in the development of efficient and color-tunable OLEDs. nih.gov

Tunable Luminescence in Solid Solutions (e.g., Sc(Pₓ,V₁₋ₓ)O₄)

A significant area of materials science research is the development of materials with tunable luminescence, where the color of the emitted light can be controlled. Scandium(III) nitrate is a key starting material for synthesizing such materials. One notable example is the external dopant-free Sc(Pₓ,V₁₋ₓ)O₄ solid solution. In these materials, the gradual substitution of larger V⁵⁺ ions with smaller P⁵⁺ ions leads to a modification of the crystal lattice. This, in turn, results in tunable photoluminescence, enhanced emission intensity, and improved thermal stability of the luminescence.

The ability to tune the spectral properties without the need for external rare-earth or non-rare-earth ion activators is a significant advancement. The interplay of bandgap energy adjustment, bond covalency regulation, and the presence of oxygen vacancies, all influenced by the lattice microenvironment modification, are considered key factors governing these improved photoluminescent properties.

Luminescence of Cerium(III) in Silica (B1680970) Gels via Sol-Gel Methods

The sol-gel method is a versatile technique for synthesizing inorganic and organic-inorganic hybrid materials, including those with luminescent properties. Scandium(III) nitrate can be utilized in conjunction with other precursors in sol-gel processes to create doped materials. A relevant area of research is the incorporation of luminescent ions like Cerium(III) into a silica gel matrix.

In a typical sol-gel process for creating cerium-doped silica, a silicon alkoxide precursor such as tetraethyl orthosilicate (B98303) (TEOS) or a mixture with methyltriethoxysilane (MTES) is hydrolyzed and condensed. Cerium ions, introduced from a salt like cerium(III) nitrate, are incorporated into the silica network during its formation. The resulting doped silica gel can exhibit the characteristic luminescence of the Ce³⁺ ions. This method allows for the creation of luminescent coatings and bulk materials with potential applications in areas such as corrosion protection and optical devices.

Solution Chemistry and Separation Science of Scandium Iii Nitrate

Aqueous Solution Behavior

The behavior of scandium(III) nitrate (B79036) in aqueous solutions is complex, characterized by specific hydration structures, the formation of various ionic species, and a strong dependence on pH.

The structure of the hydrated scandium(III) ion, [Sc(H₂O)ₙ]³⁺, in aqueous solution has been a subject of considerable study, with reported coordination numbers (CN) varying depending on the analytical method and solution conditions. rsc.orgresearchgate.net Due to its small ionic radius and high charge density, the Sc³⁺ ion strongly polarizes surrounding water molecules. scholaris.ca

Studies using Raman spectroscopy on aqueous perchlorate (B79767) solutions suggest the presence of a stable, centrosymmetric hexaaqua cation, [Sc(H₂O)₆]³⁺, with Oh symmetry. researchgate.netacs.org Ab initio molecular orbital calculations support this, with the calculated Sc-O bond length for the [Sc(H₂O)₆]³⁺ cluster (2.18 Å) closely matching experimentally determined values. researchgate.netacs.org

However, other powerful techniques provide evidence for higher coordination numbers. Large-Angle X-ray Scattering (LAXS) and X-ray Absorption Fine Structure (XAFS) studies indicate that the hydrated scandium(III) ion in strongly acidic aqueous solution is more likely eight-coordinated. rsc.orgnih.govslu.se The proposed geometry is a distorted bicapped trigonal prism, similar to the structure found in the crystalline hydrate (B1144303) Sc(H₂O)₈₃. nih.govslu.se These studies reveal a split primary hydration shell with distinct Sc-O bond distances:

Six water molecules in the trigonal prism at a mean distance of 2.17 Å. nih.govresearchgate.net

One water molecule in a capping position at approximately 2.32 Å. nih.govresearchgate.net

A potential second capping water molecule at a greater distance of about 2.5 Å. nih.govresearchgate.net

A LAXS study also identified a second hydration sphere containing about 12 water molecules at a mean distance of 4.27 Å from the scandium ion. nih.govslu.se The coordination number and geometry are crucial as they influence the reactivity and complex formation of the scandium ion in solution.

Table 1: Reported Hydration Structures and Bond Distances for Aqueous Scandium(III) Ion

| Method | Proposed Coordination Number (CN) | Geometry | Mean Sc-O Bond Distance (Å) | Source(s) |

|---|---|---|---|---|

| Raman Spectroscopy | 6 | Octahedral ([Sc(H₂O)₆]³⁺) | 2.18 | researchgate.netacs.org |

| XAFS/LAXS | 8 | Distorted Bicapped Trigonal Prism | 2.17 (prism), 2.32 (cap) | rsc.orgnih.govslu.se |

| LAXS/EPSR (Nitrate Solution) | 7-8 (6-7 H₂O + 1 NO₃⁻) | Distorted Monocapped Trigonal Prism | 2.14 | researchgate.netoup.com |

In aqueous solutions, scandium nitrate has been observed to form clusters, a behavior that is dependent on the concentration of the salt. wikipedia.org Experiments using small-angle neutron scattering have demonstrated that these clusters can incorporate as many as 10 scandium ions. wikipedia.org

The formation of ionic associates, or inner-sphere complexes, with the nitrate anion is also a key feature. A study combining Large-Angle X-ray Scattering (LAXS) with Empirical Potential Structure Refinement (EPSR) on a 1 M this compound solution revealed that the Sc³⁺ ion is coordinated by six or seven water molecules and one oxygen atom from a nitrate ion. researchgate.netoup.com This direct coordination by the anion, with an Sc³⁺-O(NO₃⁻) distance of 2.14 Å, confirms the formation of the [Sc(NO₃)(H₂O)ₓ]²⁺ complex. researchgate.netoup.com This contrasts with scandium perchlorate solutions, where the perchlorate anion does not typically enter the first coordination sphere, and the [Sc(H₂O)₆]³⁺ ion remains the stable species. acs.org

As the pH of the solution increases, hydrolysis leads to the formation of polynuclear clusters. The dimeric complex, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺, is a predominant species in less acidic, concentrated solutions. nih.govslu.se This dimer features two seven-coordinated scandium ions bridged by two hydroxide (B78521) groups. nih.gov